2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It contains a bromine atom, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce an oxo derivative.
Scientific Research Applications
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Fluoro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Iodo-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
Uniqueness
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the pyrimidine and piperazine rings provides a versatile scaffold for the development of novel therapeutic agents .
Properties
Molecular Formula |
C10H13BrN4O |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C10H13BrN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 |
InChI Key |
DWGZVPOKOXFLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.